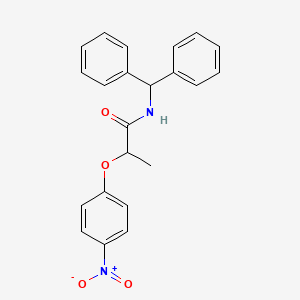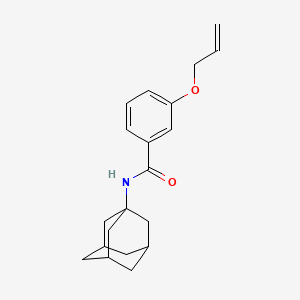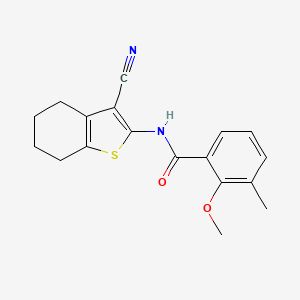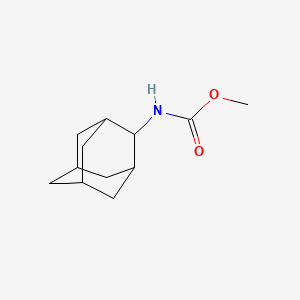
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide
Overview
Description
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide, also known as DPNP, is a synthetic compound that belongs to the family of diphenylmethylpiperazines. DPNP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The 5-HT7 receptor has been implicated in a variety of physiological and pathological processes, including mood regulation, sleep-wake cycles, and cognitive function. This compound has been used to study the role of the 5-HT7 receptor in these processes, as well as in the pathophysiology of various psychiatric and neurological disorders.
Mechanism of Action
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide acts as a selective antagonist of the 5-HT7 receptor, which means that it blocks the binding of serotonin to this receptor. The 5-HT7 receptor is coupled to a G protein, which activates a signaling cascade that ultimately leads to the regulation of various cellular processes. By blocking the 5-HT7 receptor, this compound disrupts this signaling cascade and alters the activity of neurons in the brain. This mechanism of action has been extensively studied and has provided insights into the role of the 5-HT7 receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the brain. This compound has been shown to alter the activity of neurons in the prefrontal cortex, which is a brain region that is involved in higher cognitive functions such as decision-making, working memory, and attention. This compound has also been shown to modulate the activity of the hippocampus, which is a brain region that is involved in learning and memory. These effects have been attributed to the blockade of the 5-HT7 receptor by this compound.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide has several advantages for use in lab experiments. First, this compound is a selective antagonist of the 5-HT7 receptor, which means that it has a high degree of specificity and does not interact with other receptors in the brain. Second, this compound is a relatively simple and straightforward compound to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which means that it must be administered frequently to maintain its effects. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to administer to experimental animals.
Future Directions
There are many future directions for research on N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide. One potential area of research is the role of the 5-HT7 receptor in the pathophysiology of various psychiatric and neurological disorders. This compound has already been used to study the role of the 5-HT7 receptor in depression, anxiety, and schizophrenia, but there is still much to learn about the mechanisms underlying these disorders. Another potential area of research is the development of new compounds that target the 5-HT7 receptor with greater specificity and potency than this compound. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the context of its potential therapeutic applications.
properties
IUPAC Name |
N-benzhydryl-2-(4-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-16(28-20-14-12-19(13-15-20)24(26)27)22(25)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-16,21H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBKCUQRSIWBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4409823.png)
![4-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409827.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
amine hydrochloride](/img/structure/B4409844.png)
![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4409854.png)


![{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4409881.png)
![4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409894.png)